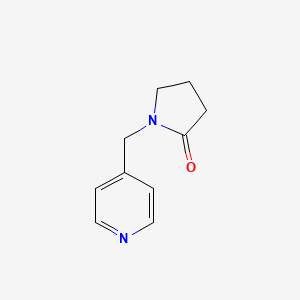

1-(Pyridin-4-ylmethyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one Scaffold in Chemical Sciences

The pyrrolidin-2-one, a five-membered lactam, is a privileged scaffold in chemical sciences, particularly in drug discovery. nih.govresearchgate.net Its significance stems from a combination of its structural and chemical properties. The non-planar, three-dimensional structure of the pyrrolidine (B122466) ring allows for the efficient exploration of pharmacophore space, which is crucial for the specific binding of a molecule to its biological target. nih.gov This three-dimensionality, a phenomenon also known as "pseudorotation," contributes to the stereochemistry of the molecule, which can lead to different biological profiles for different stereoisomers. nih.govresearchgate.net

The pyrrolidin-2-one scaffold is a core component of a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. researchgate.netrdd.edu.iqdigitellinc.com These activities include nootropic (cognitive-enhancing), anticancer, antibacterial, and anticonvulsant properties. rdd.edu.iq The versatility of the pyrrolidin-2-one ring allows for the synthesis of a diverse library of derivatives, making it a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.net The pyrrolidine nucleus is among the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA). nih.gov

Biological Activities of Pyrrolidin-2-one Derivatives

| Biological Activity | Example Compound Classes/Derivatives | Reference |

|---|---|---|

| Nootropic | Piracetam, Oxiracetam | rdd.edu.iq |

| Anticancer | Helicid–pyrrolidine 2-one analogues | rdd.edu.iq |

| Antibacterial | Amino phenyl pyrrolidine-2-one | rdd.edu.iq |

| Anticonvulsant | N-substituted pyrrolidine-2-ones | rdd.edu.iq |

| Anti-inflammatory | Pyrrolidine-2,5-dione derivatives | nih.gov |

| Antidiabetic | Polyhydroxylated pyrrolidines | nih.gov |

Role of the Pyridin-4-ylmethyl Moiety in Molecular Design and Bioactivity

The pyridine (B92270) motif is found in numerous natural products, including vitamins and alkaloids, as well as in a large number of FDA-approved drugs. lifechemicals.com Its incorporation into a molecular structure can lead to a range of therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov For instance, the substitution of a phenyl group with a pyridine ring has been shown to improve the potency of certain kinase inhibitors. nih.gov The pyridin-4-ylmethyl group, in particular, has been identified as an important substituent for increasing the inhibitory activity and selectivity of compounds targeting enzymes like lysine-specific demethylase 1 (LSD1). nih.gov

Examples of FDA-Approved Drugs Containing a Pyridine Moiety

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Torasemide | Antihypertensive | lifechemicals.com |

| Pyridostigmine | Cholinesterase inhibitor | researchgate.net |

| Vismodegib | Anticancer | lifechemicals.com |

| Acetamiprid | Insecticide |

Overview of Research Trajectories and Potential Applications of the Compound

While specific research on 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one is not extensively detailed in the current body of scientific literature, its structural composition suggests several potential research trajectories and applications. The compound is commercially available as a research chemical, indicating its use in laboratory settings for the synthesis of more complex molecules or for screening in various biological assays. scbt.com

The combination of the pharmacologically significant pyrrolidin-2-one scaffold with the bio-active pyridin-4-ylmethyl moiety makes this compound a promising candidate for investigation in several areas of medicinal chemistry. For instance, given the known nootropic effects of some N-substituted pyrrolidin-2-ones, this compound could be explored for its potential activity on the central nervous system. rdd.edu.iq Furthermore, the presence of the pyridine ring suggests that it could be investigated for anticancer or anti-inflammatory properties, as these are common activities for pyridine-containing compounds. nih.govnih.gov

A related compound, PF-04447943, which incorporates a substituted pyrrolidine ring and a pyrimidin-2-ylmethyl moiety (structurally similar to pyridin-4-ylmethyl), has been investigated as a selective brain-penetrant PDE9A inhibitor for the treatment of cognitive disorders. researchgate.net This suggests a plausible research direction for this compound could be in the area of neurodegenerative diseases. Future research on this compound would likely involve its synthesis, characterization, and subsequent evaluation in a variety of in vitro and in vivo models to determine its specific biological activities and potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-2-1-7-12(10)8-9-3-5-11-6-4-9/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGIKWDBLZYABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471640 | |

| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132312-62-0 | |

| Record name | 1-(pyridin-4-ylmethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategies for 1 Pyridin 4 Ylmethyl Pyrrolidin 2 One and Its Derivatives

Established Synthetic Routes for Pyrrolidin-2-one Core Formation

The pyrrolidin-2-one, or γ-lactam, ring is a privileged structure in numerous natural products and synthetic pharmaceuticals. Consequently, a variety of robust methods for its synthesis have been developed.

Intramolecular cyclization of γ-aminobutyric acid and its derivatives is a fundamental and widely employed method for the synthesis of the pyrrolidin-2-one core. This lactamization is typically achieved through thermal dehydration or by using coupling agents to facilitate amide bond formation. For instance, the cyclization of γ-amino esters or acids under thermal conditions or in the presence of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a direct route to the γ-lactam ring.

Another common strategy involves the reaction of γ-butyrolactone with primary amines. This method often requires high temperatures to drive the reaction towards the formation of the N-substituted pyrrolidin-2-one.

| Starting Material | Reagents/Conditions | Product |

| γ-Aminobutyric acid | Heat, Coupling agents (e.g., DCC, EDC) | Pyrrolidin-2-one |

| γ-Butyrolactone | Primary amine, High temperature | N-substituted pyrrolidin-2-one |

[3+2] Cycloaddition reactions offer a powerful and stereocontrolled method for the construction of the pyrrolidine (B122466) ring. nih.gov This approach typically involves the reaction of an azomethine ylide with an alkene. The versatility of this method allows for the introduction of various substituents on the pyrrolidine ring by choosing appropriately substituted starting materials. Metal-catalyzed asymmetric 1,3-dipolar cycloadditions have emerged as a particularly effective strategy for generating enantiomerically pure pyrrolidines. frontiersin.org

Formal [3+2] cycloadditions, for example between aziridines and styrenes catalyzed by manganese porphyrin, also provide a route to pyrrolidine derivatives. nih.gov These methods are valued for their ability to rapidly build molecular complexity.

Multicomponent reactions (MCRs) have gained prominence in the synthesis of heterocyclic compounds due to their efficiency and atom economy. One-pot procedures that combine three or more starting materials to form the pyrrolidin-2-one ring in a single step are highly desirable. For example, the reaction of anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation has been reported for the synthesis of substituted 3-pyrrolin-2-ones. These methods often offer advantages such as shorter reaction times, milder conditions, and higher yields compared to traditional multi-step syntheses.

Introduction of the Pyridin-4-ylmethyl Substituent in Synthesis

The introduction of the pyridin-4-ylmethyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a crucial step in the synthesis of the target compound. This is typically achieved through N-alkylation of a pre-formed pyrrolidin-2-one.

The reaction involves the deprotonation of the lactam nitrogen with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to generate the corresponding lactamate anion. This nucleophilic anion is then reacted with a pyridin-4-ylmethyl halide, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. The use of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is common for this type of reaction.

Alternatively, phase-transfer catalysis can be employed to facilitate the alkylation under milder conditions. This involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the lactamate anion from an aqueous or solid phase to an organic phase where it can react with the alkylating agent.

| Pyrrolidin-2-one | Alkylating Agent | Base | Solvent | Product |

| Pyrrolidin-2-one | 4-(Chloromethyl)pyridine | Sodium hydride | DMF | 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one |

| Pyrrolidin-2-one | 4-(Bromomethyl)pyridine | Potassium tert-butoxide | THF | This compound |

Chemical Derivatization Strategies for the this compound Scaffold

Further functionalization of the this compound scaffold can lead to a diverse range of derivatives with potentially enhanced biological activities. These modifications can be targeted at either the pyrrolidin-2-one ring or the pyridine (B92270) ring.

The pyrrolidin-2-one ring offers several positions for chemical modification. The α-carbon to the carbonyl group (C3) can be functionalized through enolate chemistry. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates an enolate which can then react with various electrophiles, allowing for the introduction of alkyl, acyl, or other functional groups.

The C4 and C5 positions can also be functionalized, often starting from appropriately substituted precursors before the ring-closing step. For example, using a substituted γ-aminobutyric acid derivative in a lactamization reaction will result in a substituted pyrrolidin-2-one. Ring-opening of the lactam followed by modification and re-cyclization is another strategy to access derivatives with functionality at various positions of the pyrrolidinone ring.

Chemical Modification at the Pyridine Moiety

The pyridine ring of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties. Functionalization of this moiety can significantly alter the molecule's electronic and steric characteristics.

A common strategy involves electrophilic substitution reactions, although the pyridine ring is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, activation of the ring or the use of potent electrophiles can lead to successful modifications. More frequently, functionalization is achieved through reactions on pre-functionalized pyridine precursors before the attachment of the pyrrolidinone side chain.

One powerful technique is the introduction of a halogen, such as bromine, onto the pyridine ring. nih.gov This halogenated intermediate serves as a versatile handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the introduction of a wide array of aryl, alkyl, or amino groups. For instance, a bromo-substituted pyridine derivative can be employed in a [3+2] cycloaddition with sodium azide (B81097) to form a tetrazole ring, another important heterocyclic motif in medicinal chemistry. nih.gov

Another innovative approach involves the skeletal editing of the pyridine ring itself. A photo-promoted ring contraction of pyridines using silylborane can produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This method demonstrates high functional group compatibility, tolerating esters, amides, alkyl chlorides, alkenes, and alkynes, thereby providing a pathway to highly functionalized pyrrolidine structures derived from modified pyridines. nih.gov

The table below summarizes selected methods for pyridine moiety modification applicable to the synthesis of derivatives of the title compound.

| Modification Type | Reagents/Conditions | Potential Functionalization | Source(s) |

| Halogenation | N-Bromosuccinimide (NBS) | Introduction of Br for cross-coupling | nih.gov |

| Cycloaddition | NaN₃ on a cyano-substituted pyridine | Formation of a tetrazole ring | nih.gov |

| Ring Contraction | PhMe₂SiBpin, photoirradiation (365 nm LED) | Formation of 2-azabicyclo[3.1.0]hex-3-ene skeleton | nih.gov |

| C-H Functionalization | Palladium catalysts, various coupling partners | Direct introduction of aryl or alkyl groups | nih.gov |

Asymmetric Synthesis Approaches for Chiral Analogs

The development of asymmetric synthetic methods is crucial for producing enantiomerically pure chiral analogs of this compound, which may possess stereocenters on the pyrrolidinone ring or on substituents. nih.gov Chiral induction can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. nih.gov

One prominent method is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.gov This reaction, facilitated by a chiral diphosphine ligand, proceeds with excellent enantioselectivity. nih.gov The use of a Lewis acid, such as TMSOTf, is critical for activating the otherwise poorly reactive alkenyl pyridine substrate. nih.gov This approach allows for the introduction of various alkyl chains to create a chiral center, leading to chiral pyridine derivatives that can be precursors to the target molecule. nih.gov

Biocatalysis offers another powerful route. Transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones. researchgate.net This method can achieve high analytical yields and enantiomeric excesses greater than 99.5% for both (R) and (S)-enantiomers, demonstrating its potential for creating chiral pyrrolidine cores. researchgate.net

Furthermore, chiral pyrrolidine-based organocatalysts, often derived from proline, are widely used to induce stereoselectivity. unibo.itnih.gov These catalysts operate through mechanisms that shield one face of the substrate, directing the attack of a reagent to the other face. unibo.itnih.gov For example, 4-hydroxyprolinamides have been shown to be effective in asymmetric aldol (B89426) reactions, where the hydroxyl group can participate in a network of hydrogen bonds to control stereochemistry. nih.gov

The following table compares different asymmetric synthesis approaches.

| Approach | Catalyst/Reagent | Key Features | Achieved Enantioselectivity (ee) | Source(s) |

| Catalytic Asymmetric Alkylation | CuBr·SMe₂ / Chiral diphosphine ligand (e.g., (R,Sp)-L1) | Lewis acid activation, broad Grignard reagent scope | Up to 99% | nih.gov |

| Biocatalytic Transamination | Transaminase enzymes (TAs) | Synthesis of both enantiomers, mild conditions | >99.5% | researchgate.net |

| Organocatalysis | Proline-derived catalysts (e.g., 4-hydroxyprolinamides) | Metal-free, hydrogen-bonding interactions control selectivity | High (specific values vary) | unibo.itnih.gov |

| Reductive Hydroamination | Lewis acid-mediated 5-endo-dig cascade | Metal-free, stereoselective synthesis from enynyl amines | High diastereoselectivity | organic-chemistry.org |

Reaction Mechanism Studies in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its precursors is fundamental for optimizing reaction conditions and improving outcomes. Mechanistic studies often combine experimental observations with computational methods to elucidate the pathways of complex transformations.

The formation of the pyridine and pyrrolidine rings involves several key mechanistic steps. For the synthesis of pyridine rings, various mechanisms have been proposed depending on the starting materials. One proposed mechanism for the base-promoted annulation of aromatic terminal alkynes with benzamides involves the initial addition of the benzamide (B126) to the alkyne to form an enamine intermediate. mdpi.com This intermediate then undergoes a formal [2+2+1+1] cyclocondensation with three alkyne molecules to yield a nitrogen-heterocyclohexadiene, which subsequently converts to the final 3,5-diaryl pyridine product through C-N and C-C bond cleavages. mdpi.com

For the formation of the pyrrolidine ring, 1,3-dipolar cycloaddition of azomethine ylides is a classic and powerful method. nih.gov The reaction proceeds via a concerted mechanism where the azomethine ylide (the 1,3-dipole) reacts with a dipolarophile (typically an alkene) to form the five-membered pyrrolidine ring. nih.govresearchgate.net The regioselectivity and stereoselectivity of this reaction are controlled by the frontier molecular orbitals of the reacting species. researchgate.net

In other synthetic routes, the mechanism may involve a Mannich-elimination sequence. For instance, in a pyrrolidine-catalyzed reaction, an iminium species is formed from the catalyst and an aldehyde. mdpi.com A ketone then attacks this iminium complex to form a Mannich adduct, which subsequently undergoes elimination to afford the α,β-unsaturated ketone product. This enamine activation pathway is a common mode of action for pyrrolidine-based organocatalysts. mdpi.com

A more unconventional mechanism is observed in the photo-promoted ring contraction of pyridines. nih.gov This reaction is proposed to proceed through the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then rearranges to a vinylazomethine ylide via photochemical or thermal silyl (B83357) migration. This ylide intermediate finally undergoes an electrocyclization to form the 2-azabicyclo[3.1.0]hex-3-ene product. nih.gov

Catalysis and reaction conditions are paramount in controlling the yield and selectivity of synthetic pathways leading to this compound. The choice of catalyst, solvent, temperature, and reagents can dramatically influence the outcome of a reaction.

In metal-catalyzed reactions, the ligand plays a crucial role. For the Cu-catalyzed asymmetric alkylation of alkenyl pyridines, a screening of different chiral diphosphine ferrocenyl ligands revealed that ligand structure had a significant impact on both reactivity and enantioselectivity. nih.gov The reaction solvent was also critical, with dichloromethane (B109758) (DCM) providing full conversion where other solvents failed. nih.gov Temperature is another key variable; conducting the reaction at -78 °C was optimal for achieving high enantiomeric excess. nih.gov

Similarly, in palladium-catalyzed cross-coupling reactions, the choice of the palladium source and ligand is essential for achieving chemoselectivity. In the synthesis of a 2-aryl-4-chloro-pyrrolopyridine, different catalyst systems were screened. nih.gov While catalysts like XPhos Pd G2 led to low chemoselectivity, Pd(PPh₃)₄ provided the desired product with minimal side reactions. nih.gov

The table below illustrates the effect of reaction conditions on the outcome of a chemoselective Suzuki–Miyaura cross-coupling reaction. nih.gov

| Catalyst System | Temperature (°C) | Ratio of Mono- to Di-arylated Product | Observations | Source(s) |

| Pd₂(dba)₃ / RuPhos | 100 | 92:4 | 4% unknown impurity formed | nih.gov |

| Pd₂(dba)₃ / RuPhos | 80 | - | Increased amount of impurity | nih.gov |

| Pd₂(dba)₃ / RuPhos | 60 | - | Increased amount of impurity | nih.gov |

| Pd(PPh₃)₄ / K₃PO₄ | 100 | - | 83% isolated yield of desired product; 5-8% reduction side product | nih.gov |

In non-metal-catalyzed reactions, the choice of base and reductant can be decisive. In a one-pot synthesis of pyrrolidines from halogenated amides, screening of various Lewis bases showed that 2-fluoropyridine (B1216828) was the most efficient activator for the amide. mdpi.com When testing different reducing agents, sodium borohydride (B1222165) (NaBH₄) gave superior results compared to KBH₄ or NaBH₃CN. mdpi.com Temperature control was also vital to prevent side reactions, such as the formation of polycyclic byproducts at higher temperatures. mdpi.com

Iii. Spectroscopic and Advanced Analytical Methodologies for Compound Research

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom. For 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, both ¹H and ¹³C NMR would be utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would confirm the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the pyridine (B92270) ring and the amide group.

Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the heteroaromatic system. The protons ortho to the nitrogen atom (H-2' and H-6') would likely resonate at a higher chemical shift (around δ 8.5-8.7 ppm) as doublets, while the protons meta to the nitrogen (H-3' and H-5') would appear at a slightly lower chemical shift (around δ 7.2-7.4 ppm), also as doublets. umn.edu

Methylene (B1212753) Bridge Protons (-CH₂-): The two protons of the methylene group connecting the pyridine and pyrrolidinone rings would appear as a singlet, likely in the range of δ 4.5-4.7 ppm.

Pyrrolidinone Ring Protons: The protons on the pyrrolidinone ring would show distinct signals. The two protons adjacent to the nitrogen (H-5) would be expected around δ 3.2-3.4 ppm as a triplet. The protons adjacent to the carbonyl group (H-3) would likely resonate around δ 2.3-2.5 ppm as a triplet, and the remaining two protons (H-4) would appear as a multiplet around δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Carbonyl Carbon: The carbonyl carbon (C=O) of the lactam ring is expected to have the most downfield chemical shift, typically in the range of δ 175-178 ppm.

Pyridine Ring Carbons: The carbons of the pyridine ring would appear in the aromatic region. The carbons adjacent to the nitrogen (C-2' and C-6') would be found around δ 149-151 ppm, the carbon attached to the methylene bridge (C-4') around δ 147-149 ppm, and the remaining carbons (C-3' and C-5') around δ 123-125 ppm. nih.gov

Methylene Bridge Carbon: The carbon of the CH₂ linker would likely resonate in the range of δ 50-52 ppm.

Pyrrolidinone Ring Carbons: The carbons of the pyrrolidinone ring would appear at higher field strengths. The carbon adjacent to the nitrogen (C-5) is expected around δ 45-47 ppm, the carbon adjacent to the carbonyl group (C-2) around δ 30-32 ppm, and the remaining carbon (C-4) around δ 17-19 ppm. chemicalbook.com

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| C-2 | - | 176.0 |

| C-3 | 2.4 (t) | 31.0 |

| C-4 | 2.1 (m) | 18.0 |

| C-5 | 3.3 (t) | 46.0 |

| -CH₂- | 4.6 (s) | 51.0 |

| C-2', C-6' | 8.6 (d) | 150.0 |

| C-3', C-5' | 7.3 (d) | 124.0 |

| C-4' | - | 148.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). The IR spectrum of this compound would exhibit characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl group (lactam) is expected in the region of 1670-1700 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration of the C-N bond within the pyrrolidinone ring and the bond connecting to the methylene bridge would likely appear in the 1250-1350 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The pyridine ring would show several absorption bands in the 1400-1600 cm⁻¹ range corresponding to C=C and C=N stretching vibrations.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the pyrrolidinone ring and the methylene bridge would appear just below 3000 cm⁻¹. pressbooks.pub

C-H Bending: Out-of-plane C-H bending vibrations for the substituted pyridine ring would be visible in the fingerprint region, typically between 800-850 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Amide (Lactam) | C=O Stretch | 1670-1700 | Strong, Sharp |

| Pyridine Ring | C=C and C=N Stretch | 1400-1600 | Medium to Strong |

| Aliphatic CH₂ | C-H Stretch | 2850-2960 | Medium |

| Aromatic C-H | C-H Stretch | 3010-3100 | Medium to Weak |

| C-N | C-N Stretch | 1250-1350 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. chemguide.co.uk For this compound (C₁₀H₁₂N₂O), the molecular weight is approximately 176.22 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 176. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of the Pyrrolidinone Moiety: Cleavage of the bond between the methylene bridge and the pyrrolidinone ring could lead to the formation of a pyridylmethyl cation at m/z 92.

Formation of the Pyrrolidinone-Methylene Cation: Alternatively, cleavage could result in a fragment containing the pyrrolidinone ring and the methylene group at m/z 84.

Fragmentation of the Pyrrolidinone Ring: The pyrrolidinone ring itself can undergo fragmentation, for example, through the loss of CO to give a fragment at m/z 148, which could then undergo further fragmentation. wvu.edu

Formation of the Tropylium Ion: Rearrangement and fragmentation of the pyridylmethyl portion could potentially lead to the formation of a tropylium-like ion.

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 148 | [M - CO]⁺ |

| 92 | [C₅H₄NCH₂]⁺ |

| 84 | [C₄H₆NO]⁺ |

| 78 | [C₅H₄N]⁺ |

For this compound, a successful single-crystal XRD analysis would provide:

Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity, verifying the proposed structure.

Molecular Geometry: Precise measurements of all bond lengths and angles. mdpi.com For instance, the planarity of the pyridine ring and the conformation of the five-membered pyrrolidinone ring could be determined. nih.gov

Intermolecular Interactions: Information about how the molecules pack in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding (if present), π-π stacking of the pyridine rings, or van der Waals forces. researchgate.netfigshare.com This information is crucial for understanding the solid-state properties of the compound.

Chemical Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization involves modifying a compound to produce a new compound that has properties more amenable to a particular analytical method. This can be done to improve volatility for gas chromatography (GC), enhance detectability for high-performance liquid chromatography (HPLC), or improve separation of enantiomers.

For this compound, several derivatization strategies could be employed:

Derivatization of the Pyridine Nitrogen: The basic nitrogen of the pyridine ring can be derivatized. For example, quaternization with an alkyl halide containing a chromophore or fluorophore could significantly enhance UV or fluorescence detection in HPLC. nih.gov

Hydrolysis and Derivatization of the Lactam: The amide bond of the pyrrolidinone ring can be hydrolyzed under acidic or basic conditions to open the ring, yielding a primary amine and a carboxylic acid. These functional groups can then be derivatized. The primary amine can be reacted with reagents like dansyl chloride or fluorescamine (B152294) to produce highly fluorescent derivatives. nih.gov The carboxylic acid can be esterified with a UV-absorbing alcohol.

Chiral Derivatization: If the compound were chiral (which this specific structure is not, but related compounds could be), derivatization with a chiral reagent would produce diastereomers that could be separated on a standard achiral HPLC column. researchgate.net

Interactive Data Table: Potential Derivatization Strategies for this compound

| Target Functional Group | Derivatization Reagent | Purpose | Analytical Technique |

| Pyridine Nitrogen | Alkyl Halide with Chromophore | Enhanced UV Detection | HPLC-UV |

| Primary Amine (after hydrolysis) | Dansyl Chloride | Enhanced Fluorescence Detection | HPLC-Fluorescence |

| Carboxylic Acid (after hydrolysis) | UV-absorbing Alcohol | Enhanced UV Detection | HPLC-UV |

Method Development for Quantitative and Qualitative Analysis in Research Samples

Developing a robust analytical method is crucial for the accurate quantification and qualitative assessment of a compound in various samples. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. researchgate.net

A typical HPLC method development for this compound would involve the following steps:

Column Selection: A reversed-phase column, such as a C18 or C8, would likely be suitable for this moderately polar compound.

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be used as the mobile phase. The pH of the buffer would be important to control the ionization state of the pyridine nitrogen. Gradient elution may be necessary to achieve good separation from any impurities.

Detector Selection: A UV detector would be the most straightforward choice, with the detection wavelength set to the λmax of the pyridine ring (likely around 260 nm) for optimal sensitivity. nih.gov

Method Validation: Once a suitable method is developed, it must be validated according to established guidelines (e.g., ICH guidelines) to ensure its reliability. iosrphr.orgroutledge.comslideshare.net Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. edqm.eu

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. ikev.org

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Interactive Data Table: Key Parameters for HPLC Method Validation of this compound

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity should be acceptable. |

| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.999 |

| Accuracy | % Recovery of known amounts of analyte spiked into a matrix. | 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of multiple injections. | RSD ≤ 2% |

| LOQ | The lowest concentration that can be quantified reliably. | Signal-to-noise ratio ≥ 10 |

| Robustness | Consistency of results with small changes in method parameters. | RSD of results should be within acceptable limits. |

Iv. Computational Chemistry and Molecular Modeling Studies of 1 Pyridin 4 Ylmethyl Pyrrolidin 2 One

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods are pivotal for elucidating the intrinsic features of 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, including its geometry, charge distribution, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of pyridine (B92270) and pyrrolidinone, DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry corresponding to the lowest energy state. researchgate.netbohrium.comrsc.orgresearchgate.net

These calculations provide essential data on bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol, the pyrrolidine (B122466) ring was found to adopt an envelope conformation. nih.gov DFT is also used to compute thermodynamic properties, vibrational frequencies (IR spectra), and various electronic parameters that describe the molecule's stability and reactivity. researchgate.netresearchgate.net The accuracy of these theoretical calculations is often validated by comparing the computed geometric parameters and spectra with experimental data from X-ray crystallography and spectroscopic analyses. researchgate.netresearchgate.net

Table 1: Illustrative Molecular Properties Calculated via DFT This table provides representative data types obtained from DFT calculations for heterocyclic compounds.

| Parameter | Description | Typical Application |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Used to compare the relative stability of different conformers or isomers. |

| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Helps in understanding solubility and intermolecular interactions. |

| Vibrational Frequencies | The calculated frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra to confirm structural assignments. |

| Geometric Parameters | Optimized bond lengths, bond angles, and dihedral angles. | Provides the most stable 3D structure of the molecule. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sapub.org FMO analysis for pyridine derivatives often shows the distribution of these orbitals across the molecule. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the pyridine ring and the nitrogen atom of the pyrrolidinone, while the LUMO would likely be distributed over the electron-deficient areas, including the carbonyl group of the lactam ring. The visualization of these orbitals helps in predicting the sites for electrophilic and nucleophilic attacks.

Table 2: Representative Frontier Molecular Orbital (FMO) Data This table illustrates the kind of data generated from FMO analysis and its chemical interpretation.

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ionization potential and electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution by transforming the delocalized molecular orbitals into localized orbitals that correspond to the classical Lewis structure of bonds and lone pairs. wikipedia.orgwisc.eduq-chem.com This method is used to investigate intramolecular interactions, such as hyperconjugation, which involves charge delocalization from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. orientjchem.org

Table 3: Example of NBO Second-Order Perturbation Analysis This table shows typical donor-acceptor interactions and their stabilization energies (E(2)) as determined by NBO analysis for heterocyclic structures.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) Npyridine | π*(C-C)pyridine | ~5.20 | Lone Pair → Antibonding π |

| LP(1) Ocarbonyl | σ*(N-C)lactam | ~28.50 | Lone Pair → Antibonding σ |

| σ(C-H)methylene (B1212753) | σ*(N-C)pyridine | ~2.15 | σ → Antibonding σ |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in 3D space. chemrxiv.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in biological systems. researchgate.net The MEP map is color-coded to represent different electrostatic potential values on the molecule's surface.

Typically, regions of negative electrostatic potential (colored red) are associated with high electron density, such as lone pairs on electronegative atoms like oxygen and nitrogen, and are indicative of sites susceptible to electrophilic attack. chemrxiv.org Regions of positive potential (colored blue) correspond to electron-deficient areas, usually around hydrogen atoms, and represent sites for nucleophilic attack. Intermediate potential is shown in green. For this compound, the MEP map would highlight the carbonyl oxygen and the pyridine nitrogen as the most negative regions, making them key sites for hydrogen bonding and other intermolecular interactions. researchgate.netnih.govresearchgate.net

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. researchgate.net For this compound, this includes the puckering of the five-membered pyrrolidinone ring and the rotation around the single bond connecting the methylene bridge to the pyridine ring. nih.gov

Computational methods, particularly DFT, are used to calculate the electronic ground-state energy of various possible conformers. researchgate.net By comparing these energies, the most stable, lowest-energy conformation can be identified. This analysis is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. The pyrrolidine ring is known to exhibit distinct puckering modes, often described as "envelope" or "twist" conformations, and the presence of substituents can significantly influence which conformation is energetically favored. researchgate.net

Molecular Dynamics (MD) Simulations

While quantum chemical methods provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic view by modeling the atomic motions over time. researchgate.netnih.gov MD simulations are used to explore the conformational landscape, flexibility, and interactions of this compound in a simulated environment, such as in a solvent or bound to a biological target like an enzyme. nih.govresearchgate.net

Starting with a computationally or experimentally determined structure, MD simulations calculate the forces between atoms and use Newton's laws of motion to predict their subsequent positions and velocities over short time intervals. deakin.edu.au The resulting trajectory provides a detailed movie of the molecule's behavior. These simulations are essential for understanding how the molecule might adapt its shape to bind with a receptor, assessing the stability of ligand-protein complexes, and studying the influence of the surrounding environment on its structure and dynamics. nih.govnih.gov For pyrrolidinone derivatives, MD simulations have been used to confirm the stability of their binding modes within enzyme active sites. researchgate.netnih.gov

Conformational Dynamics and Stability Studies

The three-dimensional structure of a molecule is not static; it exists as an ensemble of interconverting conformations. The biological activity of this compound is intimately linked to its preferred shapes or conformers, as these dictate how well it can fit into a biological target's binding site.

Conformational analysis of this compound focuses on two main structural features: the puckering of the five-membered pyrrolidine ring and the rotation around the single bond connecting the pyridine and pyrrolidinone moieties. The saturated pyrrolidine ring is non-planar and typically adopts "envelope" or "twist" conformations to minimize steric and torsional strain. nih.govnih.gov For proline, a related structure, these are often referred to as Cγ-exo and Cγ-endo puckers, and the preferred conformation can be influenced by substituents. nih.gov

Molecular Dynamics (MD) simulations are a primary computational technique used to explore these dynamics. mdpi.commdpi.com By simulating the motion of atoms over time, MD studies can reveal the conformational landscape of this compound, identifying the most stable, low-energy conformers and the energy barriers between them. researchgate.net These simulations provide a dynamic picture of the molecule's flexibility and how it might adapt its shape upon approaching a biological target. researchgate.net

Ligand-Target Interaction Simulations

Understanding how this compound interacts with its biological target is crucial for explaining its activity. Studies have identified prolyl-tRNA synthetase (PRS) as a key target for this class of compounds, which act as ATP-site binders. mit.edummv.orgresearchgate.net

Ligand-target interaction simulations, typically using Molecular Dynamics, are performed after an initial binding pose is predicted by molecular docking. scispace.com These simulations place the ligand within the receptor's binding site and simulate the complex's behavior over time (nanoseconds to microseconds). mdpi.com The primary goals of these simulations are:

Stability Assessment: To verify if the predicted binding pose is stable or if the ligand dissociates or shifts to a different orientation. The Root Mean Square Deviation (RMSD) of the ligand's atoms is monitored to quantify this stability. mdpi.com

Interaction Analysis: To identify and characterize the specific non-covalent interactions—such as hydrogen bonds, hydrophobic contacts, and π-π stacking—that anchor the ligand in the binding site.

Water Molecule Dynamics: To understand the role of water molecules in mediating or displacing interactions between the ligand and the protein.

For this compound, MD simulations can confirm the stability of its complex with PRS, providing an atomic-level rationale for its inhibitory activity. nih.gov

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. amazonaws.com This technique has been instrumental in studying this compound, particularly in understanding its interaction with the ATP-binding site of prolyl-tRNA synthetase (PRS). researchgate.net

The docking process involves placing the 3D structure of the ligand into the defined binding pocket of the protein and using a scoring function to estimate the binding affinity for various poses. The results provide a binding score (often expressed in kcal/mol) and a predicted binding mode, which details the specific interactions with amino acid residues. nih.gov

A critical finding for this compound class is the importance of stereochemistry. The S-enantiomer exhibits significantly higher activity than the R-enantiomer, a phenomenon that docking studies can explain. mit.edu The different spatial arrangements of the enantiomers lead to distinct interactions within the binding site; the more active S-enantiomer is predicted to form more favorable or a greater number of key interactions (e.g., hydrogen bonds) with the protein residues compared to the R-enantiomer.

Table 1: Representative Molecular Docking Results for Enantiomers of this compound with Prolyl-tRNA Synthetase (PRS) Note: This table is illustrative, based on typical findings from such studies.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| This compound (S-enantiomer) | -9.4 | ASP254, ARG312, TYR441 | H-Bond, Salt Bridge, π-π Stacking |

| This compound (R-enantiomer) | -6.8 | ASP254 | H-Bond |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are performed on a series of related compounds to understand how chemical structure correlates with biological activity. nih.govnih.gov These models are essential for optimizing lead compounds like this compound.

QSAR modeling establishes a mathematical relationship between the physicochemical properties or structural features of a set of molecules and their biological activities. chemrevlett.com The fundamental principle is that the activity of a compound is a function of its structure.

The general workflow involves:

Data Set Assembly: A collection of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values) is gathered. nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., molecular shape, electrostatic potentials). nih.gov

Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to build an equation linking the descriptors (independent variables) to the biological activity (dependent variable). chemrevlett.com

Model Validation: The model's statistical significance and predictive power are rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques (using a separate test set of compounds). nih.govresearchgate.net

More advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use 3D grid-based fields (steric, electrostatic) to generate predictive models that can be visualized as contour maps, highlighting regions where structural modifications would enhance or diminish activity. scispace.com

SAR studies on the this compound scaffold have highlighted several key molecular features that govern its activity and selectivity. mit.edummv.org

Stereochemistry: As established through experimental data and docking, the stereochemistry at the chiral center of the pyrrolidinone ring is paramount. The S-configuration is strongly preferred for potent activity against PRS. mit.eduresearchgate.net

Pyridine Ring: The nitrogen atom and aromatic nature of the pyridine ring are likely crucial for forming specific hydrogen bonds or π-stacking interactions within the ATP-binding pocket of the target enzyme. researchgate.net

Pyrrolidin-2-one Core: This lactam structure provides a rigid and chemically stable scaffold that correctly orients the critical pyridin-4-ylmethyl substituent in 3D space.

The derivation of SAR and QSAR models relies heavily on a range of computational approaches. mdpi.com For a series of this compound analogs, this process would involve several steps:

Molecular Alignment: For 3D-QSAR methods like CoMFA/CoMSIA, all molecules in the series must be superimposed according to a common structural feature or a docked conformation. This alignment is critical for the resulting model's quality.

Descriptor Calculation: A wide array of quantum-chemical, constitutional, topological, and geometric descriptors are calculated using specialized software. nih.govnih.gov

Feature Selection: From the large pool of calculated descriptors, statistical methods are used to select a small subset of descriptors that have the highest correlation with biological activity and low inter-correlation. mdpi.com

Model Building and Validation: Using the selected descriptors, a regression model is built. The model's predictive power is assessed using statistical metrics such as the coefficient of determination (R²), the cross-validated coefficient (Q²), and the predictive R² for an external test set. chemrevlett.com

Table 2: Example of Statistical Parameters for a Hypothetical QSAR Model Note: This table illustrates the typical validation metrics for a robust QSAR model.

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External Validation) | Measures the predictive ability on an external test set. | > 0.6 |

| F-statistic | Assesses the statistical significance of the model. | High value |

V. Research Applications and Biological Relevance of the 1 Pyridin 4 Ylmethyl Pyrrolidin 2 One Scaffold

Scaffold Utility in Pharmaceutical Development Research

The pyrrolidine (B122466) ring, a core component of the scaffold, is a five-membered nitrogen heterocycle widely used by medicinal chemists. researchgate.netnih.gov Its non-planar, three-dimensional structure allows for efficient exploration of pharmacophore space, a key advantage in drug design. researchgate.netnih.govnih.gov The 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one scaffold specifically has been identified as a promising starting point for developing novel therapeutic agents.

In one notable application, this scaffold was investigated for its potential in treating parasitic diseases. A screening of a proprietary library of compounds originally designed as human prolyl-tRNA synthetase (PRS) inhibitors identified 1-(pyridin-4-yl)pyrrolidin-2-one derivatives as a novel and potent antimalarial scaffold. nih.govresearchgate.netmit.edu The frontrunner compound from this series demonstrated significant activity against Plasmodium falciparum strains, including those resistant to other antimalarials. nih.govmit.edu This repositioning of the chemical series from human indications to anti-infectives highlights the scaffold's versatility and potential for rapid drug development against critical global health threats like malaria. nih.govresearchgate.net

Further research expanded its application to toxoplasmosis, another parasitic disease. nih.gov Derivatives based on the 1-(pyridin-4-yl) pyrrolidin-2-one (PPL) scaffold were validated as effective inhibitors of Toxoplasma gondii growth by targeting the parasite's prolyl-tRNA synthetase. nih.gov The adaptability of this scaffold allows for modifications that can enhance selectivity and potency, making it a valuable platform for developing new anti-infective agents. nih.govmit.edunih.gov

Exploration as Enzyme Inhibitors and Modulators

The structural features of the this compound scaffold make it an effective backbone for designing molecules that can fit into the active sites of various enzymes, modulating their activity.

Prolyl-tRNA synthetase (PRS) is an essential enzyme in protein synthesis and has been clinically validated as a drug target for parasitic diseases. nih.govnih.gov The 1-(pyridin-4-yl)pyrrolidin-2-one scaffold has been central to the development of potent PRS inhibitors. These compounds act as ATP-mimetics, targeting the ATP-binding pocket of the enzyme, which is a different mechanism from other known PRS inhibitors like halofuginone. nih.gov

In studies against Plasmodium falciparum, the causative agent of malaria, a lead compound from this series, designated as frontrunner 1 , exhibited a half-maximal inhibitory concentration (IC50) of 10 nM against the Pf3D7 strain. nih.gov The compound also showed a favorable selectivity index when tested against human cells (HEK293). nih.govmit.edu

| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Frontrunner 1 | Plasmodium falciparum (3D7) | IC50 | 10 nM | nih.gov |

| Frontrunner 1 | HEK293 (Human) | CC50 | 769 nM | nih.gov |

| L35 | Toxoplasma gondii | EC50 | 27 ± 7 nM | nih.gov |

| L96 | Toxoplasma gondii | EC50 | 106 ± 35 nM | nih.gov |

| L95 | Toxoplasma gondii | EC50 | 277 ± 70 nM | nih.gov |

Research into this scaffold against Toxoplasma gondii also yielded potent compounds. Several derivatives demonstrated nanomolar efficacy in inhibiting parasite growth, with compound L35 showing a half-maximal effective concentration (EC50) of 27 nM. nih.gov These findings underscore the scaffold's potential for creating selective inhibitors of parasitic PRS enzymes. nih.govnih.gov

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. semanticscholar.orgnih.gov While direct studies on this compound as an AChE inhibitor are not extensively documented, its constituent parts—the pyrrolidine and pyridine (B92270) scaffolds—are frequently used in the design of AChE inhibitors. nih.govtandfonline.com

For example, a study described the synthesis of novel thiazolidin-4-ones from a 1-(2-aminoethyl)pyrrolidine (B145720) precursor. nih.govtandfonline.com Several of these compounds were identified as potent AChE inhibitors in rat hippocampus and cerebral cortex tissues. nih.govtandfonline.com Specifically, compounds 6a and 6k from that series showed IC50 values in the low micromolar range, demonstrating that the pyrrolidine moiety can be effectively incorporated into AChE-inhibiting structures. nih.gov Similarly, other research has focused on pyridine derivatives with carbamic or amidic functions as potent inhibitors of human AChE (hAChE). nih.gov

| Compound | Target Tissue | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6a (thiazolidin-4-one analog) | Rat Hippocampus | IC50 | 5.20 µM | nih.gov |

| 6k (thiazolidin-4-one analog) | Rat Hippocampus | IC50 | 4.46 µM | nih.gov |

| 6a (thiazolidin-4-one analog) | Rat Cerebral Cortex | IC50 | 7.40 µM | nih.gov |

| 6k (thiazolidin-4-one analog) | Rat Cerebral Cortex | IC50 | 6.83 µM | nih.gov |

The rise of antibiotic resistance is a major global health crisis, with metallo-β-lactamases (MBLs) being key enzymes that confer resistance to a broad range of β-lactam antibiotics. nih.govnih.gov There are currently no clinically approved MBL inhibitors, making the discovery of such agents an urgent priority. nih.gov

The pyrrolidine scaffold has been incorporated into the design of MBL inhibitors. Research into novel carbapenems identified an analog, J-111,225 , which features a trans-3,5-disubstituted pyrrolidinylthio moiety at the C-2 position. nih.gov This compound was found to be an effective inhibitor of the MBL enzyme IMP-1, with a half-maximal inhibitory constant (Ki) of 0.18 µM. nih.gov This demonstrates that the pyrrolidine ring can be used as a structural element in the design of analogs targeting bacterial resistance enzymes.

| Compound | Target Enzyme | Activity Metric | Value | Reference |

|---|---|---|---|---|

| J-111,225 | IMP-1 | Ki | 0.18 µM | nih.gov |

Ligand Development for Specific Receptor Targets

The defined three-dimensional structure of the this compound scaffold also makes it suitable for designing ligands that can bind with high affinity and selectivity to specific protein receptors.

The serotonin (B10506) 5-HT6 receptor, which is found almost exclusively in the brain, is a significant target for the treatment of cognitive deficits associated with neurological disorders like Alzheimer's disease. mdpi.com Both the pyridine and pyrrolidine motifs are common features in potent 5-HT6 receptor ligands.

A study on aryl pyridyl sulfones identified a pyrrolidinyl derivative, 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine , as a highly potent and selective 5-HT6 receptor antagonist. nih.gov This compound displayed a pKi of 9, indicating a high binding affinity for the receptor. nih.gov The research demonstrated a functional link between 5-HT6 receptor antagonism and cholinergic neurotransmission, supporting the therapeutic potential of targeting this receptor to address cognitive decline. nih.gov The success of this and other pyrrolidine-containing molecules as 5-HT6 ligands highlights the importance of this structural motif in designing CNS-active agents.

| Compound | Target Receptor | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine | 5-HT6 Receptor | pKi | 9 | nih.gov |

Synaptic Vesicle Glycoprotein 2A (SV2A) Ligand Studies

The this compound core is a fundamental component of several potent and selective ligands for the Synaptic Vesicle Glycoprotein 2A (SV2A), a protein integral to neurotransmission and a key target in the treatment of epilepsy. Research in this area has extensively explored the structure-activity relationships (SAR) of this scaffold to optimize binding affinity and selectivity for SV2A.

Derivatives of this scaffold have been systematically modified to understand the impact of various substituents on SV2A binding. For instance, studies have focused on substitutions on the pyridine ring. The general structure of these SV2A ligands consists of the this compound core, often with an additional phenyl group at the 4-position of the pyrrolidinone ring.

One area of investigation has been the impact of substituents on the pyridine moiety. For example, replacing the 3-methyl group on the pyridinyl part of a lead compound with halogens (Fluorine, Chlorine, Bromine, Iodine) and various hydrocarbon groups has been explored. These studies have revealed that the electronic and steric properties of the substituents on the pyridine ring can significantly influence the binding affinity for SV2A.

Below is a table summarizing the structure-activity relationship of some 4-(3,5-difluorophenyl)-1-(pyridin-4-ylmethyl)pyrrolidin-2-one analogs with varying substituents on the pyridine ring.

| Compound | Pyridine Substituent | SV2A Binding Affinity (Ki, nM) |

| Analog 1 | 3-H | 4.9 |

| Analog 2 | 3-F | 2.5 |

| Analog 3 | 3-Cl | 1.4 |

| Analog 4 | 3-Br | 1.1 |

| Analog 5 | 3-I | 0.9 |

| Analog 6 | 3-CH3 | 4.9 |

| Analog 7 | 2-CH3 | >1000 |

| Analog 8 | 2-Cl | 110 |

These findings indicate that substitution at the 3-position of the pyridine ring is generally well-tolerated and can lead to high-affinity ligands. In contrast, modifications at the 2-position of the pyridine ring often result in a significant loss of binding affinity. This highlights the sensitivity of the SV2A binding pocket to the substitution pattern on the pyridine ring of the this compound scaffold.

Coordination Chemistry Applications of the Pyridine Moiety

The pyridine nitrogen atom in the this compound scaffold possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of forming stable complexes with a wide variety of transition metals. The resulting metal complexes have found applications in catalysis, materials science, and as therapeutic agents.

While specific studies on the coordination complexes of this compound are not extensively documented in the reviewed literature, the inherent properties of the pyridine moiety suggest its capability to act as a monodentate ligand. The nitrogen atom can donate its electron pair to a metal center, forming a coordinate covalent bond.

The coordination of a metal ion to the pyridine nitrogen of this scaffold would be expected to influence the electronic properties of the entire molecule. This could, in turn, modulate its biological activity or introduce new functionalities, such as catalytic activity or specific photophysical properties. The steric hindrance around the pyridine nitrogen is relatively low, which should allow for coordination to a range of metal centers.

The types of metal complexes that could be formed include:

Mononuclear complexes: Where a single metal ion is coordinated to one or more this compound ligands.

Polynuclear complexes: Involving multiple metal centers bridged by the ligand, although this would require other coordinating groups on the scaffold.

Mixed-ligand complexes: Where the metal ion is also coordinated to other types of ligands in addition to this compound.

The potential applications of such metal complexes could be diverse. For example, ruthenium and platinum complexes of pyridine-containing ligands have been investigated for their anticancer properties. Furthermore, coordination complexes are often used as catalysts in organic synthesis. The specific properties of a metal complex with this compound would depend on the nature of the metal ion, the stoichiometry of the complex, and the coordination geometry.

Broader Utility in Organic and Medicinal Chemistry Research

The this compound scaffold serves as a valuable building block in organic and medicinal chemistry beyond its application in SV2A ligand development. The pyrrolidin-2-one (also known as γ-lactam) and pyridine rings are prevalent in a wide range of biologically active compounds.

The pyrrolidin-2-one moiety is a key structural feature in many pharmaceuticals and natural products. Its presence can influence the physicochemical properties of a molecule, such as solubility and membrane permeability. The scaffold can be functionalized at various positions, allowing for the generation of diverse chemical libraries for drug discovery. For example, the methylene (B1212753) bridge connecting the pyridine and pyrrolidinone rings can be modified, and substituents can be introduced on both heterocyclic rings.

The versatility of this scaffold is evident in its use for developing compounds targeting various biological systems. For instance, derivatives of 1-(pyridin-4-yl)pyrrolidin-2-one have been investigated as inhibitors of prolyl-tRNA synthetase (PRS), showing potential as antimalarial agents. griffith.edu.au In these studies, modifications to the core scaffold were made to optimize potency and selectivity against the parasite's enzyme over the human equivalent. griffith.edu.au

The this compound scaffold can be considered a "privileged structure" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity. The combination of the hydrogen bond accepting capabilities of the lactam carbonyl and the pyridine nitrogen, along with the three-dimensional structure of the pyrrolidinone ring, provides a platform for designing molecules that can interact with a variety of protein binding sites.

The table below lists some of the therapeutic areas where the broader pyrrolidine and pyridine scaffolds, integral to this compound, have shown significant utility.

| Therapeutic Area | Target/Mechanism of Action |

| Anticonvulsant | SV2A modulation |

| Antimalarial | Prolyl-tRNA synthetase inhibition |

| Anticancer | Kinase inhibition, Tubulin polymerization inhibition |

| Antiviral | Reverse transcriptase inhibition, Protease inhibition |

| Central Nervous System Disorders | Receptor modulation (e.g., nicotinic, muscarinic) |

The continued exploration of the this compound scaffold and its derivatives is likely to yield novel therapeutic agents for a range of diseases, underscoring its importance in modern drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Pyridin-4-ylmethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via N-methylation of pyrrolidinone derivatives using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Reaction optimization should focus on solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to minimize side products. Evidence from analogous pyrrolidinone syntheses suggests that stepwise alkylation of the pyridine moiety followed by cyclization improves regioselectivity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Verify the absence of unreacted pyridine protons (δ 8.5–7.5 ppm) and confirm the pyrrolidinone carbonyl signal (δ ~170–175 ppm).

- LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at m/z 205.1) and fragmentation patterns.

- XRPD : Compare experimental diffraction patterns with reference data to confirm crystallinity and polymorphic purity .

Q. What functional groups in this compound are prone to reactivity, and how can stability be assessed?

- Methodological Answer : The pyridine ring and pyrrolidinone carbonyl are susceptible to nucleophilic attack. Stability studies under acidic (pH 3–5), basic (pH 9–11), and oxidative (H₂O₂) conditions should be conducted via accelerated degradation experiments. Monitor degradation products using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved when synthesizing analogs?

- Methodological Answer : Contradictions often arise from tautomerism or solvent interactions. Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers. Dynamic NMR experiments at variable temperatures (25–80°C) can reveal exchange processes. For chiral analogs, employ NOESY or ROESY to distinguish stereoisomers .

Q. What catalytic systems enhance the enantioselective synthesis of pyrrolidinone derivatives?

- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived catalysts) or organocatalysts (e.g., proline derivatives) improve enantiomeric excess (ee). For example, asymmetric Mannich reactions using L-proline (20 mol%) in DMSO yield ee >90%. Monitor ee via chiral HPLC (Chiralpak AD-H column) .

Q. How does the electronic environment of the pyridine ring affect the compound’s bioactivity in medicinal chemistry studies?

- Methodological Answer : Substituents on the pyridine ring alter electron density, impacting binding affinity. Use Hammett σ constants to predict effects: electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with target proteins. SAR studies should pair computational docking (AutoDock Vina) with in vitro assays (e.g., kinase inhibition) .

Q. What strategies mitigate thermal decomposition during DSC analysis of this compound?

- Methodological Answer : Encapsulate samples in hermetically sealed aluminum pans to prevent sublimation. Run DSC at a slow heating rate (2°C/min) under nitrogen purge. Compare with TGA data to distinguish melt (endothermic) vs. decomposition (exothermic) events. Pre-annealing at 50°C for 1 hr reduces amorphous content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.